N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-4-9(2)10(5-8)6-13-12(17)11-7-14-16-15-11/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPBVOUKOVAWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)C2=NNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of the Azide: The azide precursor can be synthesized from 2,5-dimethylbenzyl bromide by nucleophilic substitution with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Amidation: The resulting triazole is then subjected to amidation with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives related to N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide have been synthesized and tested for their efficacy against various cancer cell lines. These studies often employ assays such as the MTT assay to evaluate cell viability and cytotoxicity. Preliminary results suggest that these compounds can induce apoptosis in cancer cells, with some derivatives showing IC50 values lower than traditional chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific metabolic pathways crucial for cancer cell survival. Molecular docking studies have demonstrated favorable interactions between these triazole derivatives and target proteins involved in cancer progression, suggesting a potential for designing more effective anticancer agents .
Antimicrobial Properties
Antibacterial and Antifungal Activity
Compounds with a triazole structure have been reported to possess antimicrobial properties. Studies have shown that this compound and its derivatives can inhibit the growth of various bacterial strains and fungi. The effectiveness of these compounds is often evaluated through minimum inhibitory concentration (MIC) assays against pathogens such as Staphylococcus aureus and Candida albicans .
Agricultural Applications
Pesticidal Activity
The triazole ring is known for its use in agricultural chemicals, particularly fungicides. Research into this compound suggests it may serve as a lead compound for developing new agrochemicals aimed at controlling fungal diseases in crops. The structural modifications of the triazole moiety can enhance its fungicidal activity while reducing toxicity to non-target organisms .
Material Science
Polymer Chemistry
Triazole-containing compounds are also being explored for their potential applications in material science. The ability of these compounds to form stable complexes with metals makes them suitable candidates for use in coordination polymers and catalysts. Their thermal stability and mechanical properties can be tailored through chemical modifications, which may lead to innovative materials with specific functionalities .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; potential IC50 < cisplatin |
| Antimicrobial | Antibacterial and antifungal agents | Effective against S. aureus and C. albicans |
| Agriculture | Fungicides | Potential lead for new agrochemicals |
| Material Science | Coordination polymers and catalysts | Enhanced thermal stability; tailored mechanical properties |
Mechanism of Action
The mechanism of action of N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Heterocycle Influence: The triazole core (as in the target compound) offers distinct electronic and coordination properties compared to oxazole () or benzene (). Triazoles are known for strong dipole moments and metal-binding capabilities, which may enhance interactions in biological systems or catalytic applications .
Substituent Effects: Positional Isomerism: The 2,5-dimethylbenzyl group in the target compound contrasts with the 2,6-dimethylphenyl group in . This positional difference may alter steric hindrance and binding affinity in target proteins. Electron-Withdrawing Groups: The trifluoromethyl substituents in ’s compound increase lipophilicity and metabolic stability, a common strategy in drug design to improve membrane permeability . Amino vs.
Synthesis and Applications :
- ’s benzamide derivative is tailored for catalysis due to its N,O-bidentate directing group, whereas triazole carboxamides (target and ) are more likely explored in medicinal chemistry .
- The safety data for the oxazole compound () highlight the importance of substituent-driven toxicity profiles, suggesting that the target compound may require similar hazard evaluations .
Biological Activity
N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring substituted with a 2,5-dimethylbenzyl group. The presence of this substituent contributes to its unique chemical properties and biological activities. Triazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring can coordinate with metal ions found in the active sites of enzymes, inhibiting their function. Additionally, the bulky benzyl group enhances binding affinity through hydrophobic interactions within protein pockets.
Antimicrobial Activity
Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains:
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Pseudomonas aeruginosa | Low inhibition |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance:
- Cell Lines Tested : NSCLC (Non-Small Cell Lung Cancer)
- Mechanism : Induction of apoptosis through modulation of Bcl-2 and caspase pathways.
- IC50 Values : Specific derivatives showed IC50 values as low as 10 µM against tumor cell proliferation .
Case Studies
- Inhibition of Cholinesterase : A study involving related triazole derivatives demonstrated significant cholinesterase inhibitory activity, which is crucial for Alzheimer's disease treatment. The best-performing derivative had an IC50 value of 1.80 µM against acetylcholinesterase .
- Neuroprotective Effects : Certain derivatives exhibited neuroprotective effects against oxidative stress in neuronal cell lines. This suggests potential applications in neurodegenerative diseases .
Future Directions and Applications
The ongoing research into this compound highlights its potential as a lead compound for drug development across various therapeutic areas:
- Antimicrobial Agents : Further optimization may yield effective treatments for resistant bacterial strains.
- Cancer Therapeutics : Continued exploration into its mechanism may enhance its efficacy as an anticancer agent.
- Neuroprotective Drugs : Its ability to inhibit cholinesterase positions it as a candidate for Alzheimer's disease treatment.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, and what reaction conditions optimize yield?
- The compound can be synthesized via cyclocondensation of substituted hydrazines with nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key intermediates include carboxamide precursors and azide derivatives. A typical procedure involves coupling 2,5-dimethylbenzylamine with 1H-1,2,3-triazole-5-carboxylic acid using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in DMF with LiOH as a base . Optimization of stoichiometry (e.g., 1.1:1 molar ratio of amine to acid) and reaction time (24–48 hours) improves yields.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and purity. For example, the triazole proton appears as a singlet at δ 8.1–8.3 ppm, while aromatic protons from the 2,5-dimethylbenzyl group resonate at δ 6.7–7.2 ppm .
- X-ray Crystallography: SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., triazole ring planarity, C–N bond distances of ~1.33 Å). High-resolution data (d-spacing < 0.8 Å) are recommended for accurate refinement .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Use polar aprotic solvents (e.g., DMSO) for stock solutions, with dilution in PBS (pH 7.4) to avoid precipitation. Stability studies under varying pH (3–9) and temperatures (4–37°C) should employ HPLC-UV monitoring (λ = 254 nm) to track degradation products .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with ATP-binding pockets. Key parameters include:
- Docking Score: ΔG < −7.0 kcal/mol indicates strong binding.
- Hydrogen Bonding: Triazole N2 and carboxamide oxygen often form H-bonds with conserved lysine residues (e.g., Lys33 in PKA) .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Case Study: Replacing the 2,5-dimethylbenzyl group with a thiophene or cyclopentyl moiety alters logP (from 2.1 to 3.5) and IC50 values (e.g., 10 μM → 2 μM against EGFR). Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and molar refractivity (MR) guide rational design .
Q. What experimental approaches resolve contradictions in enzymatic inhibition data?
- Hypothesis: Discrepancies may arise from assay conditions (e.g., ATP concentration) or off-target effects.
- Methodology:
- Perform dose-response curves under standardized ATP levels (1 mM).
- Use orthogonal assays (e.g., thermal shift assays vs. radiometric assays) to confirm target engagement .
- Analyze kinetic data with GraphPad Prism using a mixed inhibition model .
Critical Analysis of Evidence
- Structural Refinement: SHELXL’s robustness in handling high-resolution data ensures accurate bond-length precision (±0.005 Å), critical for validating triazole-carboxamide geometry .
- Synthesis Limitations: EDCI/HOBt-mediated coupling may require excess amine (1.2 eq) to suppress racemization, whereas HBTU offers higher efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
